![molecular formula C17H15N3O3S B2476013 2-(2-methylphenoxy)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide CAS No. 443348-02-5](/img/structure/B2476013.png)
2-(2-methylphenoxy)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide
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Description
2-(2-methylphenoxy)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is known to possess various biochemical and physiological effects that make it a promising candidate for the development of new drugs.
Scientific Research Applications
Nanocomposite-Based Electrochemical Sensors
A study by Karimi-Maleh et al. (2014) investigated the electrooxidation of various substances using a modified electrode, which could have implications for the use of quinazolinone derivatives in developing sensitive sensors for biological and pharmaceutical analysis (Karimi-Maleh et al., 2014).
Synthesis and Chemical Transformations
Research by Markosyan et al. (2018) explored the transformations of quinazolinone derivatives, showing their potential in synthesizing various biologically active compounds through reactions with different nucleophiles (Markosyan et al., 2018).
Pharmaceutical Compound Synthesis
Al-Salahi (2010) demonstrated the synthesis of triazolo-annelated quinazolines, indicating the role of quinazolinone derivatives in creating pharmaceuticals with potential therapeutic benefits (Al-Salahi, 2010).
Antimicrobial and Anticancer Activity
A study by Kovalenko et al. (2012) synthesized novel compounds with quinazolinone structure, revealing significant cytotoxicity and anticancer activity, highlighting the potential of these derivatives in cancer treatment (Kovalenko et al., 2012).
Photodynamic Therapeutics
Mikra et al. (2022) synthesized quinazolin-4(3H)-ones and explored their photo-activity towards DNA, indicating the application of such compounds in developing photodynamic therapy agents (Mikra et al., 2022).
properties
IUPAC Name |
2-(2-methylphenoxy)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-11-6-2-5-9-14(11)23-10-15(21)19-20-16(22)12-7-3-4-8-13(12)18-17(20)24/h2-9H,10H2,1H3,(H,18,24)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUOPKSFYTQABQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NN2C(=O)C3=CC=CC=C3NC2=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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